molecular formula C13H18O6 B032882 1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone CAS No. 276690-11-0

1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone

Cat. No.: B032882
CAS No.: 276690-11-0
M. Wt: 270.28 g/mol
InChI Key: MYQBOPBAVGMOLZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c1-5-8(14)11-9(17-3)6-10(18-4)13(12(11)15)19-7-16-2/h6,15H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQBOPBAVGMOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1OC)OC)OCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Methoxymethoxy Substituents

Compound 4C ()
  • Structure : 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(3-methoxy-4-(methoxymethoxy)phenyl)prop-2-en-1-one.
  • Key Differences: Additional methoxymethoxy groups at positions 4 and 6 on the phenyl ring. Prop-2-en-1-one (α,β-unsaturated ketone) backbone instead of propanone.
  • Properties: Melting point: 83–84°C.
Compound 5C ()
  • Structure : 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
  • Key Differences :
    • Substituent at position 3: 4-methoxyphenyl vs. methoxymethoxy.
  • Properties :
    • Melting point: 97–98°C.
    • Reduced steric hindrance compared to 4C, possibly improving solubility .
Crystal Structure Comparisons
  • The target compound lacks the α,β-unsaturated system present in chalcones, reducing conjugation but increasing stability against nucleophilic attack.
  • Chalcone derivatives (e.g., ) exhibit intramolecular hydrogen bonding (O–H···O), stabilizing planar configurations. The target compound’s propanone group may limit such interactions .

Aromatic Hydroxyketones with Alkyl/Sulfur Substituents

C17H26O4S ()
  • Structure: 1-[2-Hydroxy-4,6-dimethoxy-3-[(propylthio)methyl]phenyl]-3-methyl-1-butanone.
  • Key Differences: Propylthio (-SCH₂CH₂CH₃) substituent introduces sulfur, altering redox properties. Branched butanone chain increases lipophilicity (logP > target compound).
  • Implications :
    • Sulfur may enhance metal-binding capacity or enzyme inhibition .
C18H28O4 ()
  • Structure: 1-[2-Hydroxy-4,6-dimethoxy-3-(3-methylbutyl)phenyl]-3-methyl-1-butanone.
  • Key Differences :
    • 3-Methylbutyl group adds significant hydrophobicity.
  • Properties :
    • Higher molecular weight (332.42 g/mol) and logP compared to the target compound.

Propanone Derivatives with Hydroxyl/Methoxy Groups

3-(2-Hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone ()
  • CAS No.: 151752-07-5.
  • Key Differences :
    • Hydroxyl group at position 4 on the second phenyl ring vs. methoxymethoxy in the target compound.
  • Applications :
    • Used as a reference standard in traditional medicine (e.g., anti-inflammatory or antioxidant assays) .
1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone ()
  • Structure : Simpler substitution pattern with a single methoxy and methyl group.
  • Properties :
    • Lower molecular weight (192.21 g/mol) and reduced steric effects.
  • Implications :
    • Likely higher volatility and lower melting point than the target compound .

Data Table: Structural and Physical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Features
Target Compound C₁₃H₁₈O₆ 2-OH, 4,6-OCH₃, 3-OCH₂OCH₃ 270.28 N/A Propanone backbone; moderate lipophilicity
Compound 4C (Chalcone) C₂₂H₂₆O₉ 2-OH, 4,6-OCH₂OCH₃, 3/4-OCH₂OCH₃ 434.43 83–84 α,β-unsaturated ketone; antidiabetic
C17H26O4S C₁₇H₂₆O₄S 2-OH, 4,6-OCH₃, 3-SCH₂CH₂CH₃ 330.45 N/A Sulfur-containing; redox-active
3-(2-Hydroxy-4,6-dimethoxyphenyl)-1... C₁₇H₁₈O₅ 2-OH, 4,6-OCH₃, 4-OH (second ring) 302.32 N/A Antioxidant potential

Biological Activity

1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone, with the CAS number 276690-11-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

The molecular formula of this compound is C13H18O6, with a molecular weight of 270.28 g/mol. The structure includes multiple methoxy groups and a hydroxy group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
CAS Number276690-11-0
SolubilityDichloromethane, Ethyl Acetate
Predicted Boiling Point412.9 ± 45.0 °C

The biological activity of this compound is hypothesized to be linked to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in metabolic processes.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl and methoxy groups can enhance the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of D-amino acid oxidase (DAAO). Inhibition of DAAO is significant due to its role in the metabolism of D-amino acids, which are implicated in various neurological disorders such as schizophrenia .

Case Study: DAAO Inhibition
In vitro studies demonstrated that the compound showed dose-dependent inhibition of DAAO with IC50 values comparable to known inhibitors. This suggests potential therapeutic applications in managing conditions associated with altered D-amino acid metabolism.

SpeciesIC50 (nM)
Human8.8
Mouse4.4
Rat5.6

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, predictions based on its structure suggest moderate lipophilicity (LogP ~1.98), indicating potential for good absorption and distribution within biological systems .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity in standard assays (e.g., hERG assay), suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for preparing 1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step protection and condensation reactions. A typical route involves:

Methoxymethyl (MOM) protection : Reacting 2,4,6-trihydroxyacetophenone with chloromethyl methyl ether (MOMCl) in anhydrous acetone under reflux, using K2CO3 as a base to selectively protect hydroxyl groups .

Aldol condensation : The protected acetophenone reacts with a substituted benzaldehyde (e.g., 3-methoxy-4-(methoxymethoxy)benzaldehyde) in a NaOH/MeOH system, followed by acid quenching and recrystallization from ethanol to yield the title compound .
Optimization Tips :

  • Control reaction stoichiometry to avoid over-substitution.
  • Use inert atmospheres (N2) to prevent oxidation of sensitive methoxy groups.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal growth : Slow evaporation of ethanol solutions yields block-shaped crystals suitable for SCXRD .

Data collection : Use a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .

Structure refinement : Employ SHELXL-97 for refinement, with H-atoms placed in calculated positions and isotropic displacement parameters constrained .
Key Parameters :

  • Monoclinic space group P21 with two independent molecules per asymmetric unit.
  • Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for compounds with multiple methoxy substitutions, and how are they resolved?

Methodological Answer : Challenges :

  • Disorder in methoxy groups : Partial occupancy due to rotational flexibility (e.g., MOM groups in ).
  • Overlapping electron density : Common in crowded aromatic systems.
    Solutions :
  • Apply SHELXL restraints (e.g., DFIX, SIMU) to model disordered regions .
  • Use high-resolution data (θ > 25°) to improve precision in bond-length/angle measurements .
  • Validate refinement with Rint < 0.05 and wR(F<sup>2</sup>) < 0.10 .

Q. How does the substitution pattern of methoxy and hydroxy groups influence the compound’s bioactivity, particularly in diabetes-related applications?

Methodological Answer : Structural-Activity Relationship (SAR) Insights :

  • 2-Hydroxy group : Critical for intramolecular hydrogen bonding with the carbonyl, stabilizing the enone system required for α-glucosidase inhibition .
  • Methoxy groups at 4,6-positions : Enhance lipophilicity, improving membrane permeability .
    Experimental Validation :
  • In vitro assays : Measure α-glucosidase inhibition (IC50) using p-nitrophenyl glucopyranoside as a substrate .
  • Compare activity with analogs lacking methoxy substitutions (e.g., unmodified chalcones) to isolate substituent effects .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer : Common Discrepancies :

  • <sup>13</sup>C NMR shifts : Calculated vs. observed values for methoxy carbons (δ ~55–60 ppm).
  • IR carbonyl stretches : Theoretical DFT predictions may deviate by ±10 cm<sup>−1</sup> due to solvent effects.
    Resolution Strategies :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model gas-phase spectra, then apply solvent correction models (e.g., PCM for ethanol) .
  • Experimental Adjustments : Acquire NMR data in deuterated DMSO to resolve overlapping proton signals .

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